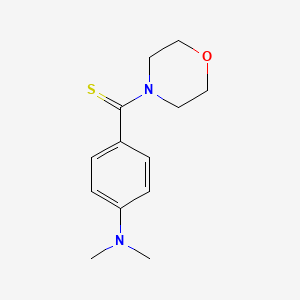![molecular formula C13H12N6O B5597940 3-{5-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5597940.png)
3-{5-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridazine derivatives involves the interaction of hydrazides with carbon disulfide, ethanolic refluxing of cyanoacetohydrazides with arylhydrazoketones, or the reaction of hydroximoyl chlorides with different amines. These methods yield a range of compounds, including pyridazine and 1,3,4-oxadiazole derivatives, through polyfunctionally substituted heterocycles and 1,3-dipolar cycloadditions (Barsy, Elmaghraby, & Ahmed, 1998); (Zohdi, Osman, & Abdelhamid, 1997).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives, including the targeted compound, can be characterized by X-ray diffraction analysis, revealing planar molecules with unique intracyclic and exo-cyclic bond angles. These structures often exhibit strong π-π stacking and C-H⋯O hydrogen bonding interactions, contributing to high crystal density and stability (Ogurtsov et al., 2018).
Chemical Reactions and Properties
Pyridazine derivatives undergo various chemical reactions, including cyclocondensations, cycloadditions, and reactions with hydrazines or hydrazones, leading to a diverse array of compounds. These reactions facilitate the synthesis of highly substituted pyridazines, pyrazoline-spirooxindoles, and other derivatives with significant biological activities (Štimac et al., 1990); (Zohreh & Alizadeh, 2013).
Physical Properties Analysis
The physical properties of pyridazine and its derivatives, such as crystal density and stability, are influenced by their molecular structure, specifically the π-π stacking and hydrogen bonding interactions. These interactions contribute to the compounds' solid-state properties and can be analyzed through crystallography and computational studies (Ogurtsov et al., 2018).
Chemical Properties Analysis
The chemical properties of pyridazine derivatives, including reactivity, biological activity, and potential as enzyme inhibitors or antimicrobial agents, are attributed to their unique heterocyclic structures. These properties are explored through synthetic routes, molecular docking studies, and biological evaluations, revealing their potential in medicinal chemistry and drug development (Taslimi et al., 2019); (El-Azab et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[1-(pyrazol-1-ylmethyl)cyclopropyl]-3-pyridazin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O/c1-3-10(17-14-6-1)11-16-12(20-18-11)13(4-5-13)9-19-8-2-7-15-19/h1-3,6-8H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYGEOXKIOGYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2C=CC=N2)C3=NC(=NO3)C4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine](/img/structure/B5597861.png)
![3-chloro-1-(2,3-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5597876.png)
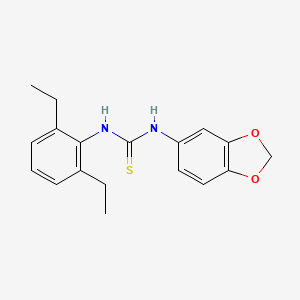
![3-(3-hydroxy-3-methylbutyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)benzamide](/img/structure/B5597893.png)
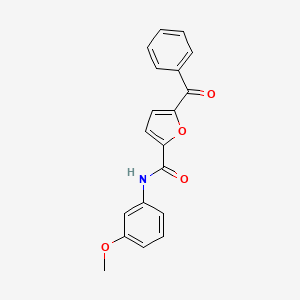
![3-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5597899.png)


![4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5597921.png)
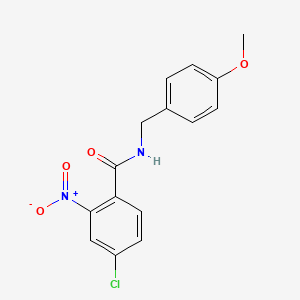
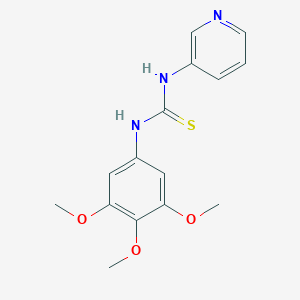
![5-methyl-1-(4-methylphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5597953.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5597960.png)
